MEB55

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

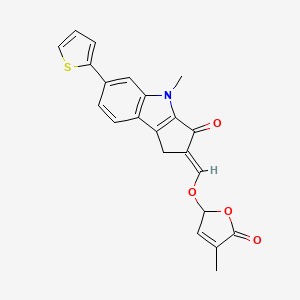

C22H17NO4S |

|---|---|

Molecular Weight |

391.4 g/mol |

IUPAC Name |

(2E)-4-methyl-2-[(4-methyl-5-oxo-2H-furan-2-yl)oxymethylidene]-6-thiophen-2-yl-1H-cyclopenta[b]indol-3-one |

InChI |

InChI=1S/C22H17NO4S/c1-12-8-19(27-22(12)25)26-11-14-9-16-15-6-5-13(18-4-3-7-28-18)10-17(15)23(2)20(16)21(14)24/h3-8,10-11,19H,9H2,1-2H3/b14-11+ |

InChI Key |

BTQWNMVZOCHXBS-SDNWHVSQSA-N |

Isomeric SMILES |

CC1=CC(OC1=O)O/C=C/2\CC3=C(C2=O)N(C4=C3C=CC(=C4)C5=CC=CS5)C |

Canonical SMILES |

CC1=CC(OC1=O)OC=C2CC3=C(C2=O)N(C4=C3C=CC(=C4)C5=CC=CS5)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of MEB55 in DNA Repair

For Researchers, Scientists, and Drug Development Professionals

Abstract

MEB55, a synthetic analog of the plant hormone strigolactone, has emerged as a promising anti-cancer agent. Its efficacy is rooted in its ability to induce DNA damage and concurrently inhibit critical DNA repair pathways, leading to synthetic lethality in cancer cells, particularly when used in combination with other targeted therapies such as PARP inhibitors. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound in DNA repair, with a focus on its inhibitory effects on the Homologous Recombination (HR) pathway. This document details the core mechanism, presents quantitative data from key experiments, outlines detailed experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Homologous Recombination

This compound exerts its cytotoxic effects on cancer cells primarily by inducing DNA double-strand breaks (DSBs) and inhibiting the Homologous Recombination (HR) pathway, a major DSB repair mechanism. This dual action leads to the accumulation of lethal DNA damage, G2/M cell cycle arrest, and ultimately, apoptosis.

The key molecular target of this compound within the HR pathway is the RAD51 recombinase . This compound treatment significantly reduces the formation of nuclear RAD51 foci, which are essential for the strand invasion step of HR. This inhibition of RAD51 foci formation disrupts the ability of cancer cells to repair DSBs effectively, rendering them vulnerable to DNA damaging agents.

The proposed mechanism involves the following key steps:

-

Induction of DNA Double-Strand Breaks: this compound treatment leads to the generation of DSBs, a highly toxic form of DNA damage.[1][2]

-

Activation of DNA Damage Response (DDR): The presence of DSBs activates the DDR signaling cascade, including the phosphorylation of key kinases such as ATM, ATR, and DNA-PKcs.[1]

-

Inhibition of RAD51 Foci Formation: this compound significantly impairs the recruitment and accumulation of RAD51 at the sites of DNA damage, thereby preventing the formation of functional RAD51 nucleofilaments.[1]

-

Suppression of Homologous Recombination: The disruption of RAD51 foci formation effectively blocks the HR pathway, leaving DSBs unrepaired.[1]

-

Synergistic Lethality with PARP Inhibitors: In cancer cells with compromised DNA repair pathways (e.g., BRCA mutations) or when combined with PARP inhibitors (which target base excision repair), the this compound-mediated inhibition of HR leads to a state of synthetic lethality, resulting in enhanced cancer cell killing.[1]

Quantitative Data

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on DNA repair and cancer cell viability.

Table 1: Effect of this compound on Cell Cycle Distribution in U2OS Cells

| Treatment (10 ppm) | % of Cells in G2/M Phase (24h) | % of Cells in G2/M Phase (48h) |

| Vehicle (DMSO) | 15.2 ± 1.5 | 16.1 ± 1.8 |

| This compound | 35.8 ± 2.1 | 42.5 ± 2.5 |

Data presented as mean ± SD from three independent experiments.

Table 2: Induction of Apoptosis by this compound in U2OS Cells

| Treatment (10 ppm, 24h) | % Apoptotic Cells (Annexin V positive) |

| Vehicle (DMSO) | 5.1 ± 0.8 |

| This compound | 25.4 ± 2.2 |

Data presented as mean ± SD from three independent experiments.

Table 3: Effect of this compound on RAD51 Foci Formation in U2OS Cells

| Treatment (10 ppm, 24h) | % of Cells with >5 RAD51 Foci |

| Vehicle (DMSO) | 45.2 ± 3.5 |

| This compound | 12.8 ± 1.9 |

Data presented as mean ± SD from three independent experiments.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.

Cell Culture and Drug Treatment

-

Cell Line: U2OS (human osteosarcoma) cells.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution of 10 mg/mL. The stock solution is further diluted in culture medium to the desired final concentration (e.g., 10 ppm, which is equivalent to 31 µM).

Cell Cycle Analysis by Flow Cytometry

-

Seed U2OS cells in 6-well plates and allow them to attach overnight.

-

Treat cells with this compound (10 ppm) or vehicle (DMSO) for the indicated time points (e.g., 24h, 48h).

-

Harvest cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

-

Fix the cells in 70% ethanol at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined based on DNA content.

Apoptosis Assay by Annexin V/PI Staining

-

Seed U2OS cells in 6-well plates and treat with this compound (10 ppm) or vehicle (DMSO) for 24 hours.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Annexin V-positive cells are considered apoptotic.

Immunofluorescence for RAD51 Foci Formation

-

Seed U2OS cells on glass coverslips in 24-well plates.

-

Treat cells with this compound (10 ppm) or vehicle (DMSO) for 24 hours.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.

-

Incubate the cells with a primary antibody against RAD51 (e.g., rabbit anti-RAD51) diluted in 1% BSA in PBS overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Visualize the cells using a fluorescence microscope. Cells with more than 5 distinct nuclear RAD51 foci are counted as positive.

Visualizations

Signaling Pathway of this compound-induced DNA Damage and Repair Inhibition

References

The Anti-Cancer Agent MEB55: A Technical Guide on its Function in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

MEB55 is a synthetic analog of strigolactones, a class of plant hormones that regulate plant development. In recent years, this compound has emerged as a promising anti-cancer agent due to its ability to induce cell death in a variety of cancer cell lines. This technical guide provides a comprehensive overview of the known functions of this compound in cancer cells, with a focus on its mechanism of action, relevant signaling pathways, and experimental data.

Core Mechanism of Action: DNA Damage and Repair Inhibition

The primary anti-cancer activity of this compound stems from its ability to induce DNA damage and simultaneously inhibit a crucial DNA repair mechanism.[1] This dual action leads to the accumulation of lethal DNA damage, ultimately triggering cell cycle arrest and apoptosis in cancer cells. Specifically, this compound has been shown to halt the DNA repair process that occurs after DNA replication and before cell division, a critical checkpoint for maintaining genomic integrity.[1]

Synergistic Lethality with PARP Inhibitors

A significant finding in the study of this compound is its synergistic effect when combined with Poly (ADP-ribose) polymerase (PARP) inhibitors.[1] PARP inhibitors are a class of drugs that target cancer cells with deficiencies in the homologous recombination (HR) DNA repair pathway, such as those with BRCA1/2 mutations. The combination of this compound and a PARP inhibitor has been shown to be lethal to human prostate cancer cells, while notably not harming normal cells.[1] This suggests that this compound's mechanism of action likely involves the disruption of the HR pathway, creating a synthetic lethal interaction with PARP inhibition.

Quantitative Data on the Effects of this compound

The following tables summarize the available quantitative data on the efficacy of this compound in cancer cells.

Table 1: In Vitro Cytotoxicity of this compound on MDA-MB-231 Breast Cancer Cells

| Treatment | IC50 | Fold-Sensitization |

| This compound alone | 5.8 µM | N/A |

| This compound + 10 nM Paclitaxel | 2.4 µM | 2.4-fold |

Source: Data extrapolated from dose-response curves.

Table 2: In Vivo Efficacy of this compound in MDA-MB-231 Xenograft Model

| Treatment Group | Tumor Weight Reduction (compared to control) |

| This compound (25 mg/kg) | 47% |

| ST362 (25 mg/kg) | 49% |

| Paclitaxel | 68% |

Source: Data from a study on strigolactone analogs in a breast cancer xenograft model.[2]

Table 3: Effect of this compound on Cell Cycle Distribution in Cancer Cells (Illustrative)

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control | Data not available | Data not available | Data not available |

| This compound (Concentration X) | Data not available | Data not available | Data not available |

| This compound (Concentration Y) | Data not available | Data not available | Data not available |

Note: While it is reported that this compound induces G2/M arrest, specific quantitative data from cell cycle analysis was not available in the reviewed literature.

Table 4: Induction of Apoptosis by this compound in Cancer Cells (Illustrative)

| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Control | Data not available | Data not available |

| This compound (Concentration X) | Data not available | Data not available |

| This compound (Concentration Y) | Data not available | Data not available |

Note: While it is reported that this compound induces apoptosis, specific quantitative data from Annexin V/PI apoptosis assays was not available in the reviewed literature.

Signaling Pathways Modulated by this compound

Based on its known mechanism of action, this compound is believed to impact key signaling pathways involved in the DNA Damage Response (DDR). The synergistic effect with PARP inhibitors strongly suggests an impairment of the Homologous Recombination (HR) pathway.

Caption: Proposed signaling pathway of this compound in cancer cells.

The diagram illustrates how this compound induces DNA damage and inhibits homologous recombination repair. In combination with a PARP inhibitor, which blocks base excision repair, the accumulation of unrepaired DNA damage leads to G2/M cell cycle arrest and ultimately apoptosis.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to characterize the function of this compound.

Xenograft Tumor Model

This protocol describes the establishment of a breast cancer xenograft model to evaluate the in vivo efficacy of this compound.

-

Cell Culture: MDA-MB-231 human breast cancer cells are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

-

Animal Model: Female immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old) are used.

-

Tumor Cell Implantation:

-

Harvest MDA-MB-231 cells and resuspend in a sterile solution (e.g., PBS or a mixture with Matrigel).

-

Inject approximately 2-5 x 10^6 cells subcutaneously into the flank or orthotopically into the mammary fat pad of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., 2-3 times per week).

-

Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

-

Treatment:

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 25 mg/kg) via intraperitoneal (IP) or another appropriate route, and a vehicle control to the respective groups according to the study design.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight and volume.

-

Tumor tissue can be further analyzed by immunohistochemistry or other molecular techniques.

-

Caption: Workflow for a xenograft tumor model experiment.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps for analyzing the effect of this compound on the cell cycle distribution of cancer cells.

-

Cell Treatment: Seed cancer cells (e.g., MDA-MB-231) in culture plates and treat with various concentrations of this compound or a vehicle control for a specified time (e.g., 24, 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.

-

Staining:

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing propidium iodide (PI), a fluorescent DNA-binding dye, and RNase A (to prevent staining of RNA).

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

The fluorescence intensity of PI is proportional to the DNA content of the cells.

-

Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Caption: Workflow for cell cycle analysis by flow cytometry.

Apoptosis Assay by Annexin V/PI Staining

This protocol details the method for quantifying apoptosis induced by this compound.

-

Cell Treatment: Treat cancer cells with different concentrations of this compound or a vehicle control for a defined period.

-

Cell Harvesting: Collect both adherent and floating cells and wash with PBS.

-

Staining:

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry.

-

Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis.

-

PI is a membrane-impermeable dye that enters cells with compromised membranes, indicating late apoptosis or necrosis.

-

Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

-

Caption: Workflow for apoptosis assay using Annexin V/PI staining.

Conclusion and Future Directions

This compound is a promising anti-cancer agent with a clear mechanism of action involving the induction of DNA damage and inhibition of DNA repair. Its synergistic activity with PARP inhibitors highlights its potential in treating cancers with deficiencies in the homologous recombination pathway. While in vivo studies have demonstrated its efficacy in reducing tumor growth, further research is needed to fully elucidate the specific molecular targets and signaling pathways modulated by this compound. Future investigations should focus on obtaining detailed quantitative data on its effects on cell cycle and apoptosis in a wider range of cancer cell lines, and on identifying the precise protein interactions that mediate its inhibition of DNA repair. Such studies will be crucial for the rational design of clinical trials and the development of this compound as a novel cancer therapeutic.

References

MEB55: A Technical Guide to a Synthetic Strigolactone Analog for Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strigolactones (SLs) are a class of plant hormones that play pivotal roles in regulating plant development and mediating interactions with symbiotic and parasitic organisms in the rhizosphere. The limited availability of natural SLs has spurred the development of synthetic analogs to facilitate research and explore potential agricultural and therapeutic applications. MEB55 is one such synthetic analog of strigolactones. This technical guide provides a comprehensive overview of this compound, including its chemical nature, synthesis, and known biological activities. While extensive research has highlighted its potent anti-cancer properties, this document also addresses its function in the context of plant biology, acknowledging the current gaps in quantitative data. Detailed experimental protocols for evaluating its bioactivity in plants are provided, alongside visualizations of the canonical strigolactone signaling pathway and experimental workflows to guide researchers in their investigations.

Introduction

Strigolactones (SLs) are carotenoid-derived phytohormones that regulate a wide array of plant developmental processes, including shoot branching, root architecture, and leaf senescence.[1] They also act as signaling molecules in the rhizosphere, stimulating the germination of parasitic weeds of the Orobanche and Striga genera and promoting the establishment of symbiotic relationships with arbuscular mycorrhizal fungi.[2][3] The intricate structure and low natural abundance of SLs have made their study challenging. Consequently, synthetic analogs that mimic the biological activity of natural SLs have become indispensable tools for both fundamental research and the development of novel agrochemicals and pharmaceuticals.

This compound is a synthetic strigolactone analog that has been synthesized and characterized.[4] While much of the existing research on this compound has focused on its promising activity as an anti-cancer agent, its structural similarity to natural strigolactones suggests it also possesses biological activity in plants.[1][4] This guide aims to provide researchers with a thorough understanding of this compound, with a focus on its role as a synthetic strigolactone analog in plant biology. It presents available data, outlines detailed experimental protocols for its characterization in plant systems, and provides visual aids to understand its mechanism of action.

Chemical Properties and Synthesis

This compound is an indolyl-derived strigolactone analog.[4] The synthesis of this compound has been previously described.[4] In general, the synthesis of strigolactone analogs involves the construction of the core ABC ring system followed by the introduction of the characteristic butenolide D-ring via an enol ether bridge.[3] The stereochemistry of the butenolide moiety is crucial for biological activity, with the R-configured butenolide generally showing enhanced activity.[4]

Biological Activity of this compound

Activity in Non-Plant Systems

A significant body of research has been dedicated to the anti-cancer properties of this compound. Studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer.[1] It has been demonstrated to compromise the integrity of the microtubule network in highly invasive breast cancer cell lines.[5]

Activity in Plant Systems

As a synthetic strigolactone analog, this compound is expected to elicit biological responses in plants that are characteristic of natural strigolactones. These activities include:

-

Stimulation of Parasitic Weed Seed Germination: this compound is predicted to induce the germination of parasitic plants such as Orobanche and Phelipanche species.[6][7]

-

Inhibition of Shoot Branching: In line with the function of natural SLs, this compound is expected to inhibit the outgrowth of axillary buds, thereby reducing shoot branching.[8][9]

-

Modulation of Root System Architecture: Strigolactones are known to influence primary root length and lateral root formation, and this compound is likely to have similar effects.[10]

Note on Data Availability: To date, there is a notable lack of publicly available quantitative data specifically detailing the biological activity of this compound in plant systems. Dose-response curves, EC50 values for seed germination, and comparative studies with widely used analogs like GR24 are not yet published. The experimental protocols provided in this guide are intended to enable researchers to generate such valuable data.

Data Presentation

Clear and structured presentation of quantitative data is essential for the comparison of the biological activity of this compound with other compounds. The following tables are provided as templates for organizing experimental results.

Table 1: Germination Stimulating Activity of this compound on Phelipanche ramosa Seeds.

| Compound | Concentration (M) | Germination Rate (%) ± SD |

| Control | 0 | 0.5 ± 0.2 |

| GR24 | 10⁻⁶ | Data not available |

| 10⁻⁷ | Data not available | |

| 10⁻⁸ | Data not available | |

| This compound | 10⁻⁶ | To be determined |

| 10⁻⁷ | To be determined | |

| 10⁻⁸ | To be determined |

Table 2: Effect of this compound on Shoot Branching in Arabidopsis thaliana (max4 mutant).

| Treatment | Number of Rosette Branches ± SD |

| Mock (Control) | Data not available |

| GR24 (1 µM) | Data not available |

| This compound (1 µM) | To be determined |

| This compound (5 µM) | To be determined |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the biological activity of this compound as a strigolactone analog in plants.

Parasitic Seed Germination Assay

This protocol is designed to test the ability of this compound to stimulate the germination of parasitic plant seeds, such as Phelipanche ramosa.

Materials:

-

Phelipanche ramosa seeds

-

This compound stock solution (e.g., 10 mM in acetone)

-

GR24 (positive control)

-

Sterile distilled water

-

9 cm Petri dishes

-

Glass fiber filter paper discs (GF/A)

-

Micropipettes

-

Incubator (20-25°C, dark)

-

Stereomicroscope

Procedure:

-

Seed Sterilization: Surface sterilize P. ramosa seeds by immersion in a 1% sodium hypochlorite solution containing 0.02% Tween 20 for 5 minutes, followed by five rinses with sterile distilled water.

-

Preconditioning: Place approximately 50-100 sterilized seeds on a glass fiber filter paper disc in a Petri dish. Add 5 ml of sterile distilled water. Seal the Petri dishes with parafilm and incubate in the dark at 21°C for 7-10 days to allow for preconditioning.

-

Preparation of Test Solutions: Prepare a dilution series of this compound and GR24 in sterile distilled water from the stock solution. A final acetone concentration of less than 0.1% is recommended to avoid toxicity. Include a water-only control.

-

Treatment Application: After the preconditioning period, remove excess water from the Petri dishes. Apply 50 µl of each test solution to the filter paper discs with the seeds.

-

Incubation: Reseal the Petri dishes and incubate in the dark at 23°C for 7 days.

-

Germination Scoring: Count the number of germinated seeds under a stereomicroscope. A seed is considered germinated if the radicle has protruded through the seed coat.

-

Data Analysis: Calculate the germination percentage for each treatment. Plot the germination percentage against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

Shoot Branching Inhibition Assay in Arabidopsis thaliana

This assay evaluates the ability of this compound to inhibit shoot branching in a strigolactone-deficient mutant of Arabidopsis thaliana (e.g., max4).

Materials:

-

Arabidopsis thaliana seeds (wild-type and max4 mutant)

-

This compound and GR24

-

Murashige and Skoog (MS) medium including vitamins, 1% sucrose, and 0.8% agar

-

Petri dishes

-

Growth chamber (long-day conditions: 16h light/8h dark, 22°C)

-

Stereomicroscope

Procedure:

-

Seed Sterilization and Plating: Surface sterilize Arabidopsis seeds and sow them on MS agar plates.

-

Stratification and Germination: Stratify the seeds at 4°C for 2 days in the dark, then transfer to a growth chamber under long-day conditions.

-

Transplanting: After 7 days, transfer seedlings to new MS plates containing different concentrations of this compound or GR24 (e.g., 0, 1, 5 µM).

-

Growth and Observation: Grow the plants for an additional 3-4 weeks.

-

Data Collection: Count the number of primary rosette branches longer than 5 mm.

-

Data Analysis: Compare the number of branches in this compound-treated plants to the mock-treated and GR24-treated plants.

Root System Architecture Analysis in Arabidopsis thaliana

This protocol assesses the effect of this compound on the root system architecture of Arabidopsis thaliana.

Materials:

-

Arabidopsis thaliana (wild-type) seeds

-

Square Petri dishes (12x12 cm)

-

MS medium with 0.8% agar

-

This compound and GR24

-

Growth chamber (vertical plate orientation, continuous light, 22°C)

-

Scanner

-

Image analysis software (e.g., ImageJ with the NeuronJ plugin)

Procedure:

-

Seed Plating: Sow surface-sterilized Arabidopsis seeds on square MS agar plates containing various concentrations of this compound or GR24.

-

Germination and Growth: Place the plates vertically in a growth chamber.

-

Image Acquisition: After 10-14 days of growth, scan the plates at high resolution (e.g., 600 dpi).

-

Root Analysis: Use image analysis software to measure the following parameters:

-

Primary root length

-

Number of lateral roots

-

Lateral root density (number of lateral roots per cm of primary root)

-

-

Data Analysis: Compare the root parameters of this compound-treated seedlings with control and GR24-treated seedlings.

Strigolactone Signaling Pathway

This compound, as a strigolactone analog, is expected to function through the canonical strigolactone signaling pathway. This pathway involves perception by the DWARF14 (D14) receptor, an α/β-hydrolase, which, upon binding to the ligand, interacts with the F-box protein MORE AXILLARY GROWTH 2 (MAX2). This complex then targets SUPPRESSOR OF MAX2 1-LIKE (SMXL) proteins for ubiquitination and subsequent degradation by the 26S proteasome, leading to the regulation of downstream gene expression and developmental responses.[11][12]

Visualizations

Signaling Pathway

References

- 1. A multifaceted assessment of strigolactone GR24 and its derivatives: from anticancer and antidiabetic activities to antioxidant capacity and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–activity relationships of strigolactones via a novel, quantitative in planta bioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. GR24, A Synthetic Strigolactone Analog, and Light Affect the Organization of Cortical Microtubules in Arabidopsis Hypocotyl Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Invertases involved in the development of the parasitic plant Phelipanche ramosa: characterization of the dominant soluble acid isoform, PrSAI1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Populations of the Parasitic Plant Phelipanche ramosa Influence Their Seed Microbiota [frontiersin.org]

- 8. Interactions between Auxin and Strigolactone in Shoot Branching Control - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Multiple pathways regulate shoot branching [frontiersin.org]

- 10. Auxin-induced inhibition of lateral root initiation contributes to root system shaping in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel mechanisms of strigolactone-induced DWARF14 degradation in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The strigolactone receptor D14 targets SMAX1 for degradation in response to GR24 treatment and osmotic stress - PMC [pmc.ncbi.nlm.nih.gov]

MEB55: A Synthetic Strigolactone Analog Inducing G2/M Cell Cycle Arrest in Cancer Cells - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MEB55, a synthetic analog of the plant hormone strigolactone, has emerged as a promising anti-cancer agent with the ability to induce G2/M cell cycle arrest and apoptosis in a variety of human cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound-induced G2/M arrest, consolidating available data, outlining key experimental protocols for its study, and visualizing the putative signaling pathways involved. While the precise molecular mechanism is still under investigation, this document serves as a foundational resource for researchers in oncology and drug development.

Introduction

Strigolactones are a class of plant hormones that regulate various aspects of plant development. Their synthetic analogs, such as this compound, have garnered significant interest for their potent anti-proliferative activities against cancer cells. A hallmark of this compound's action is its ability to halt the cell cycle at the G2/M transition, preventing cells from entering mitosis and ultimately leading to apoptotic cell death. This guide will delve into the knowns and unknowns of this process, providing a framework for future research.

Quantitative Data on this compound-Induced G2/M Cell Cycle Arrest

Currently, specific quantitative data from peer-reviewed literature detailing the percentage of cells arrested in the G2/M phase following this compound treatment is not publicly available. To facilitate comparative analysis once such data becomes available, the following table structure is proposed.

Table 1: Effect of this compound on Cell Cycle Distribution in Cancer Cell Lines

| Cell Line | This compound Concentration (µM) | Treatment Duration (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |

| e.g., MDA-MB-231 | Data not available | Data not available | Data not available | Data not available | Data not available | |

| e.g., HeLa | Data not available | Data not available | Data not available | Data not available | Data not available | |

| e.g., A549 | Data not available | Data not available | Data not available | Data not available | Data not available |

The G2/M Checkpoint: A Putative Target for this compound

The transition from the G2 to the M phase of the cell cycle is a tightly regulated process, primarily controlled by the Cyclin B1/CDK1 complex. Activation of this complex propels the cell into mitosis. The activity of Cyclin B1/CDK1 is, in turn, modulated by a cascade of upstream regulators. It is hypothesized that this compound exerts its G2/M arrest effect by interfering with one or more components of this critical pathway.

Key Regulators of the G2/M Transition

-

Cyclin B1/CDK1 Complex: The master regulator of mitotic entry.

-

Cdc25C Phosphatase: Activates the Cyclin B1/CDK1 complex by removing inhibitory phosphates.

-

Wee1/Myt1 Kinases: Inhibit the Cyclin B1/CDK1 complex by adding inhibitory phosphates.

-

ATM/ATR and Chk1/Chk2 Kinases: These are key players in the DNA damage response pathway that can signal to inhibit Cdc25C and thereby block entry into mitosis.

-

Polo-like Kinase 1 (Plk1) and Aurora A Kinase: These kinases are crucial for mitotic entry and progression.

Putative Signaling Pathways of this compound-Induced G2/M Arrest

Based on the known mechanisms of G2/M arrest, several potential pathways for this compound's action can be postulated. The following diagrams, generated using the DOT language, illustrate these hypothetical signaling cascades.

Detailed Experimental Protocols

To facilitate research into the mechanism of this compound, this section provides detailed, generalized protocols for key experiments.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.

-

Cell Preparation:

-

Seed cancer cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with desired concentrations of this compound or vehicle control for the specified duration.

-

Harvest cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet twice with ice-cold PBS.

-

-

Fixation:

-

Resuspend the cell pellet in 1 mL of ice-cold PBS.

-

While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet once with PBS.

-

Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on DNA content histograms.

-

Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol is used to detect the expression and phosphorylation status of key proteins involved in the G2/M checkpoint.

-

Protein Extraction:

-

Treat cells with this compound as described above.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin B1, CDK1, p-CDK1 (Thr161), Cdc25C, p-Cdc25C (Ser216), Chk1, p-Chk1 (Ser345), Chk2, p-Chk2 (Thr68), β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with a chemiluminescence imager or X-ray film.

-

Quantify band intensities using densitometry software (e.g., ImageJ).

-

In Vitro CDK1 Kinase Assay

This assay measures the enzymatic activity of the CDK1 kinase, a key driver of mitosis.

-

Immunoprecipitation of CDK1:

-

Lyse this compound-treated and control cells as described for Western blotting.

-

Incubate 200-500 µg of protein lysate with an anti-CDK1 antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for an additional 2 hours.

-

Wash the immunoprecipitates three times with lysis buffer and once with kinase assay buffer.

-

-

Kinase Reaction:

-

Resuspend the beads in kinase assay buffer containing a CDK1 substrate (e.g., Histone H1) and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for 20-30 minutes.

-

Stop the reaction by adding Laemmli sample buffer and boiling for 5 minutes.

-

-

Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated substrate.

-

Quantify the radioactivity in the substrate band to determine CDK1 activity.

-

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel anti-cancer therapies. Its ability to induce G2/M cell cycle arrest highlights its potential to target a fundamental process in cancer cell proliferation. However, a significant amount of research is still required to fully elucidate its mechanism of action. Future studies should focus on:

-

Generating quantitative data on the dose- and time-dependent effects of this compound on cell cycle distribution in a panel of cancer cell lines.

-

Performing detailed Western blot analyses to determine the impact of this compound on the expression and phosphorylation status of key G2/M regulatory proteins.

-

Investigating the direct effect of this compound on microtubule dynamics through in vitro and cell-based polymerization assays.

-

Conducting in vitro kinase assays to ascertain whether this compound directly inhibits CDK1 or any of its upstream regulators.

By addressing these key questions, the scientific community can build a more complete picture of how this compound exerts its anti-cancer effects and pave the way for its potential clinical development.

MEB55: A Promising Strigolactone Analog for Apoptosis Induction in Tumor Cells

A Technical Guide for Researchers and Drug Development Professionals

MEB55, a synthetic analog of strigolactones, has emerged as a compound of interest in oncology research due to its demonstrated ability to selectively induce apoptosis and cell cycle arrest in a variety of cancer cell lines. This technical guide provides a comprehensive overview of the core mechanisms, quantitative data, and detailed experimental protocols related to the pro-apoptotic activity of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

This compound exerts its anti-cancer effects primarily through the induction of G2/M phase cell cycle arrest and subsequent apoptosis.[1] This process is mediated by the activation of stress-related mitogen-activated protein kinases (MAPKs), specifically p38 and c-Jun N-terminal kinase (JNK), while concurrently inhibiting the extracellular signal-regulated kinase (ERK) pathway. This signaling cascade disrupts the normal cell cycle progression and triggers the programmed cell death machinery in tumor cells. Furthermore, in-vivo studies have shown that this compound can effectively inhibit the growth of breast cancer xenografts, suggesting its potential as a therapeutic agent. Research also indicates that this compound may affect the integrity of the microtubule network, which could contribute to its anti-cancer properties.

Quantitative Data on this compound Activity

The efficacy of this compound has been evaluated across various cancer cell lines. The following tables summarize the available quantitative data on its activity.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |

| U2OS | Osteosarcoma | Cell Cycle Analysis (Propidium Iodide Staining) | % of cells in G2/M and sub-G1 | Significant increase after 24 and 48 hours | [2] |

| MDA-MB-231 | Breast Cancer | Cell Viability Assay | Inhibition of cell growth | Additive effect when combined with paclitaxel | [3] |

Note: Specific IC50 values for this compound are not consistently reported across publicly available literature. Researchers are encouraged to determine IC50 values empirically for their specific cell lines of interest.

Table 2: In Vivo Efficacy of this compound in MDA-MB-231 Xenograft Model

| Treatment | Dosage | Outcome | Reference |

| This compound | 25 mg/kg | Inhibition of tumor growth | [3] |

| This compound + Paclitaxel | Not Specified | Additive inhibition of tumor growth | [3] |

Signaling Pathway of this compound-Induced Apoptosis

The proposed signaling cascade initiated by this compound in tumor cells is depicted below.

Caption: this compound signaling pathway leading to apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the pro-apoptotic effects of this compound.

Cell Viability and IC50 Determination

Objective: To determine the concentration of this compound that inhibits 50% of cell growth (IC50) in a specific cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

-

Incubate the plates for 24, 48, and 72 hours.

-

At each time point, add the viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic cells after treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x the determined IC50) for 24 or 48 hours. Include a vehicle control.

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Caption: Workflow for Annexin V/PI apoptosis assay.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

-

Harvest the cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cells by flow cytometry.

-

Use the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of MAPK Signaling Pathway

Objective: To assess the effect of this compound on the phosphorylation status of p38, JNK, and ERK.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (phospho-p38, total p38, phospho-JNK, total JNK, phospho-ERK, total ERK, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and treat with this compound for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Caption: General workflow for Western blot analysis.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent by inducing G2/M cell cycle arrest and apoptosis in tumor cells through the modulation of the MAPK signaling pathway. The provided data and protocols offer a foundational guide for researchers to further investigate the therapeutic utility of this promising strigolactone analog. Further studies are warranted to elucidate the complete molecular mechanism and to establish a more comprehensive quantitative profile of this compound's activity in a wider range of cancer models.

References

MEB55: A Novel Inhibitor of DNA Double-Strand Break Repair with Therapeutic Potential in Oncology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

MEB55, a synthetic analog of the plant hormone strigolactone, has emerged as a promising small molecule in cancer therapy. This document provides a comprehensive technical overview of this compound's mechanism of action, with a specific focus on its profound effects on DNA double-strand break (DSB) repair pathways. Research indicates that this compound induces DSBs in cancer cells while simultaneously inhibiting critical repair processes, particularly Homologous Recombination (HR). This dual action leads to genomic instability and subsequent apoptotic cell death in malignant cells, while exhibiting minimal impact on non-transformed cells. Furthermore, this compound demonstrates a potent synergistic effect with PARP inhibitors, suggesting a promising avenue for combination therapies in cancers with deficiencies in DNA damage response. This guide details the quantitative effects of this compound, outlines the experimental protocols for its study, and visualizes the key cellular pathways and experimental workflows.

Core Mechanism of Action: Induction of DNA Damage and Inhibition of Repair

This compound, along with other strigolactone analogs like ST362, exerts its anti-cancer effects through a two-pronged approach: the induction of DNA damage and the suppression of its repair.[1][2][3] This leads to an accumulation of genomic instability, ultimately triggering apoptosis in cancer cells.

Induction of DNA Double-Strand Breaks (DSBs)

Treatment of cancer cell lines with this compound leads to a significant increase in the formation of DNA double-strand breaks, which are among the most cytotoxic forms of DNA damage.[1] This is evidenced by the increased presence of γH2AX nuclear foci, a well-established marker for DSBs.[1]

Inhibition of Homologous Recombination (HR) Repair

A key aspect of this compound's mechanism is its interference with the Homologous Recombination (HR) pathway, a major error-free mechanism for DSB repair. This compound has been shown to down-regulate the expression of RAD51, a critical protein for HR that facilitates strand invasion and homologous pairing.[1] This reduction in RAD51 levels impairs the cell's ability to effectively repair DSBs, leading to the potentiation of this compound's cytotoxic effects.[1]

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from studies on this compound and its analog ST362.

Table 1: Effect of this compound and ST362 on Cell Cycle Distribution in U2OS Osteosarcoma Cells [3]

| Treatment | Duration | % of Cells in G2/M Phase | % of Cells in Sub-G1 Phase (Apoptosis) |

| Vehicle | 24 hr | 18.2 ± 1.5 | 3.1 ± 0.8 |

| This compound (10 µM) | 24 hr | 35.1 ± 2.1 | 10.5 ± 1.2 |

| ST362 (10 µM) | 24 hr | 32.8 ± 1.9 | 9.8 ± 1.1 |

| Vehicle | 48 hr | 19.5 ± 1.8 | 4.2 ± 0.9 |

| This compound (10 µM) | 48 hr | 25.6 ± 2.5 | 22.4 ± 2.3 |

| ST362 (10 µM) | 48 hr | 23.9 ± 2.2 | 20.1 ± 2.0 |

Table 2: Quantification of DNA Double-Strand Breaks (γH2AX Foci) in U2OS Cells [1]

| Treatment | Duration | Average Number of γH2AX Foci per Cell |

| Vehicle | 24 hr | 5.2 ± 1.1 |

| This compound (10 µM) | 24 hr | 28.7 ± 3.5 |

| ST362 (10 µM) | 24 hr | 25.1 ± 3.2 |

Table 3: Effect of this compound on RAD51 Expression in U2OS Cells [1]

| Treatment | Duration | Relative RAD51 Protein Level (vs. Vehicle) |

| Vehicle | 24 hr | 1.00 |

| This compound (10 µM) | 24 hr | 0.45 ± 0.08 |

Signaling Pathways and Experimental Workflows

This compound-Induced DNA Damage Response Pathway

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to cell cycle arrest and apoptosis.

References

- 1. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 2. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays Compared: MTT vs CCK-8 vs Live/Dead Staining [synapse.patsnap.com]

An In-depth Technical Guide to MEB55: Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

MEB55 is a synthetic analog of strigolactones, a class of plant hormones, which has demonstrated promising anti-cancer properties. This technical guide provides a comprehensive overview of the available scientific information regarding the discovery, synthesis, and biological activity of this compound. It is intended to serve as a resource for researchers and professionals in the field of drug development. This compound has been shown to induce G2/M cell cycle arrest and apoptosis in various human cancer cell lines. Furthermore, it exhibits inhibitory effects on the growth of breast cancer stem cell-enriched mammospheres and has demonstrated in vivo efficacy in a human breast cancer xenograft model. A notable challenge associated with this compound is its low aqueous solubility and stability at physiological pH. This guide summarizes the current knowledge, including available quantitative data, experimental protocols, and insights into its mechanism of action, to facilitate further investigation and development of this potential anti-cancer agent.

Discovery and Synthesis

This compound is a synthetically produced strigolactone analog. While the specific details of its initial discovery and the complete, step-by-step synthesis protocol are not extensively documented in publicly available literature, the general approach to synthesizing strigolactone analogs is established. These syntheses often involve the construction of the core ABC ring system followed by the introduction of the characteristic D-ring via an enol ether linkage. The synthesis of related strigolactone analogs, such as GR24, has been described in the literature and typically involves multi-step chemical reactions.[1][2]

Biological Activity and Mechanism of Action

This compound has been identified as a potent inhibitor of cancer cell growth, exerting its effects through the induction of cell cycle arrest and apoptosis.[3] Its mechanism of action appears to be multifactorial, with a significant impact on the integrity of the microtubule network.[4]

Cell Cycle Arrest at G2/M Phase

Treatment with this compound leads to an accumulation of cells in the G2/M phase of the cell cycle. This arrest prevents cancer cells from proceeding through mitosis, ultimately inhibiting their proliferation.[5][6][7] The disruption of microtubule dynamics is a key contributor to this G2/M arrest. Microtubules are essential components of the mitotic spindle, which is responsible for the proper segregation of chromosomes during cell division. By interfering with microtubule function, this compound disrupts the formation and function of the mitotic spindle, triggering a cell cycle checkpoint that halts progression into mitosis.[8][9]

Induction of Apoptosis

Following G2/M arrest, this compound treatment triggers the apoptotic cascade, leading to programmed cell death. The sustained cell cycle arrest and cellular stress caused by microtubule disruption are likely upstream activators of apoptosis.[5][6] The apoptotic pathway involves the activation of a series of caspases, which are proteases that execute the dismantling of the cell.

Inhibition of Cancer Stem Cell-Enriched Mammospheres

This compound has shown efficacy in inhibiting the formation and growth of mammospheres, which are three-dimensional cell cultures enriched in breast cancer stem cells.[3] Cancer stem cells are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies. The ability of this compound to target this critical cell population highlights its potential as a novel anti-cancer agent.

In Vivo Anti-Tumor Activity

In preclinical studies, this compound has demonstrated anti-tumor activity in a xenograft model of human breast cancer. Administration of this compound at a dose of 25 mg/kg resulted in a significant reduction in tumor volume and growth rate in mice bearing MDA-MB-231 xenografts.[3]

Quantitative Data

In Vivo Toxicity

A preliminary in vivo toxicity study of this compound was conducted in Hsd:ICR(CD-1®) mice. The compound was administered intraperitoneally twice a week at various concentrations.

| Dose (mg/kg) | Observation at 8 and 14 days | Liver Histology (H&E Staining) | Apoptotic Cells in Liver (TUNEL Assay) |

| 12.5 | No significant change in body weight | No histological changes observed | Not reported |

| 25 | No significant change in body weight | No histological changes observed | Not reported |

| 50 | No significant change in body weight | No histological changes observed | Apparent |

| 100 | No significant change in body weight | No histological changes observed | Apparent |

| 150 | No significant change in body weight | Some abnormalities observed | Apparent |

Table 1: Summary of in vivo toxicity data for this compound in mice.[10]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the biological activity of this compound. Specific parameters may need to be optimized for different cell lines and experimental conditions.

Mammosphere Formation Assay

This assay is used to assess the self-renewal capacity of cancer stem cells.

-

Cell Preparation: Harvest and count single cells from a breast cancer cell line (e.g., MDA-MB-231).

-

Plating: Seed a low density of cells (e.g., 1,000 to 5,000 cells/mL) in ultra-low attachment plates containing serum-free mammosphere culture medium supplemented with growth factors (e.g., EGF and bFGF).[11][12][13][14][15]

-

Treatment: Add this compound at various concentrations to the culture medium.

-

Incubation: Incubate the plates for 7-14 days to allow for mammosphere formation.

-

Quantification: Count the number of mammospheres (typically >50 µm in diameter) per well. The mammosphere formation efficiency (MFE) is calculated as: (Number of mammospheres / Number of cells seeded) x 100%.

Cell Cycle Analysis by Propidium Iodide Staining

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Culture cancer cells with this compound for a specified duration.

-

Harvesting: Harvest both adherent and floating cells and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol and store at -20°C.

-

Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, allows for the quantification of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V Staining

This assay detects one of the early events in apoptosis, the externalization of phosphatidylserine.

-

Cell Treatment: Treat cancer cells with this compound for the desired time.

-

Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark.

-

Flow Cytometry: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Cell Implantation: Subcutaneously inject a suspension of human breast cancer cells (e.g., MDA-MB-231) into the flank of immunocompromised mice (e.g., nude or SCID mice).[16][17][18][19]

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Administer this compound (e.g., 25 mg/kg, intraperitoneally) or a vehicle control to the mice according to a predetermined schedule.[3]

-

Monitoring: Measure tumor volume and body weight regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism of action of this compound.

Caption: In vitro experimental workflow for this compound.

Caption: In vivo experimental workflow for this compound.

Future Directions

This compound represents a promising scaffold for the development of novel anti-cancer therapeutics. However, several key areas require further investigation. A primary focus should be on improving its physicochemical properties, particularly its aqueous solubility and stability, to enhance its bioavailability and therapeutic potential. This could be achieved through medicinal chemistry efforts to synthesize more soluble analogs or by employing novel drug delivery formulations. Furthermore, a more detailed elucidation of the specific molecular targets and signaling pathways modulated by this compound is necessary to fully understand its mechanism of action. Comprehensive pharmacokinetic and long-term toxicity studies are also essential before this compound or its derivatives can be considered for clinical development. The exploration of its efficacy in a broader range of cancer types and in combination with existing chemotherapeutic agents could also unveil new therapeutic opportunities.

References

- 1. Synthesis of Analogs of Strigolactones and Evaluation of Their Stability in Solution | Springer Nature Experiments [experiments.springernature.com]

- 2. Hybrid‐type strigolactone analogues derived from auxins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | GR24, A Synthetic Strigolactone Analog, and Light Affect the Organization of Cortical Microtubules in Arabidopsis Hypocotyl Cells [frontiersin.org]

- 5. Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Timosaponin AIII Induces G2/M Arrest and Apoptosis in Breast Cancer by Activating the ATM/Chk2 and p38 MAPK Signaling Pathways [frontiersin.org]

- 8. youtube.com [youtube.com]

- 9. Intrinsic and Extrinsic Factors Affecting Microtubule Dynamics in Normal and Cancer Cells | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Comparison of mammosphere formation from breast cancer cell lines and primary breast tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. promocell.com [promocell.com]

- 15. Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 17. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. altogenlabs.com [altogenlabs.com]

- 19. researchgate.net [researchgate.net]

Preliminary Studies on the Anticancer Properties of MEB55: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MEB55 is a synthetic analog of strigolactones, a class of plant hormones that have emerged as promising candidates for anticancer therapy.[1][2] Preliminary studies have demonstrated the potent and selective cytotoxic effects of this compound against a variety of cancer cell lines, including breast, prostate, colon, and lung cancer.[2][3] This technical guide provides an in-depth overview of the core findings related to the anticancer properties of this compound, with a focus on its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.

Data Presentation

The following tables summarize the quantitative data from key preclinical studies on this compound, providing a clear comparison of its efficacy.

Table 1: In Vitro Cytotoxicity of this compound in MDA-MB-231 Breast Cancer Cells [4]

| Treatment Condition | IC50 Value | Fold Sensitization |

| This compound alone | 5.8 µM | - |

| Paclitaxel alone | 16.87 nM | - |

| This compound (7.5 µM) + Paclitaxel | 7 nM (for Paclitaxel) | 2.4 |

| Paclitaxel (10 nM) + this compound | 2.4 µM (for this compound) | 2.0 |

Table 2: In Vivo Efficacy of this compound in MDA-MB-231 Xenograft Model [1][5]

| Treatment Group | Dosage | Tumor Volume Inhibition (Compared to Control) |

| This compound | 25 mg/kg | Significant reduction in tumor growth rate |

| Paclitaxel (low dose) | 7.5 mg/kg | Moderate inhibition |

| Paclitaxel (high dose) | 15 mg/kg | Significant inhibition |

| This compound + Paclitaxel (low dose) | 25 mg/kg + 7.5 mg/kg | Inhibition comparable to high-dose Paclitaxel |

Table 3: Effect of this compound on Cell Cycle and Apoptosis in U2OS Osteosarcoma Cells [6]

| Treatment (10 ppm) | Time Point | % of Cells in G2/M Phase | % of Apoptotic Cells (Annexin V+) |

| This compound | 24h | Significant increase | Significant increase |

| This compound | 48h | Significant increase | Significant increase |

| ST362 (another strigolactone analog) | 24h | Significant increase | Significant increase |

| ST362 (another strigolactone analog) | 48h | Significant increase | Significant increase |

Mechanism of Action

This compound exerts its anticancer effects through a multi-faceted mechanism of action that primarily involves the induction of DNA damage and the disruption of microtubule dynamics.

Induction of DNA Damage and Inhibition of DNA Repair

This compound treatment leads to the formation of DNA double-strand breaks (DSBs), a highly cytotoxic form of DNA damage.[2][6][7] This is evidenced by the formation of nuclear γH2AX foci, a key marker of DSBs.[6][7] Furthermore, this compound inhibits the two major DSB repair pathways: homologous recombination (HR) and non-homologous end joining (NHEJ).[7] This dual action of inducing and preventing the repair of DNA damage creates a state of "BRCAness," sensitizing cancer cells to agents that target DNA repair pathways.[7]

A key aspect of this mechanism is the downregulation of RAD51, a critical protein in the HR pathway, in a proteasome-dependent manner.[7] This impairment of DNA repair machinery makes this compound particularly effective when used in combination with PARP inhibitors. The synthetic lethality achieved by this combination leads to the selective death of cancer cells while sparing normal cells.[2][6]

Disruption of Microtubule Dynamics

Similar to taxanes like paclitaxel, this compound affects the integrity of the microtubule network.[1] Studies have shown that this compound treatment leads to microtubule bundling, which disrupts the dynamic instability of microtubules necessary for proper cell division and migration.[1] This effect on the cytoskeleton contributes to the observed G2/M cell cycle arrest and inhibition of cancer cell motility.[1][6][8]

Induction of Apoptosis and Cell Cycle Arrest

The accumulation of DNA damage and disruption of microtubule function ultimately trigger programmed cell death, or apoptosis. This compound treatment has been shown to significantly increase the population of apoptotic cells, as measured by Annexin V staining and caspase 3/7 activity.[6] Concurrently, this compound induces a robust G2/M phase cell cycle arrest, preventing cancer cells from proceeding through mitosis.[6][8][9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: this compound Mechanism of Action.

Caption: Experimental Workflow for this compound Evaluation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary studies of this compound.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

-

Materials:

-

Cancer cell lines (e.g., MDA-MB-231)

-

96-well plates

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

-

Western Blot Analysis

-

Objective: To analyze the expression levels of proteins involved in DNA damage response (e.g., γH2AX, RAD51).

-

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-γH2AX, anti-RAD51, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with this compound for the desired time points.

-

Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

-

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound for the desired time points.

-

Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).

-

In Vivo Xenograft Model

-

Objective: To evaluate the in vivo antitumor efficacy of this compound.

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cells (e.g., MDA-MB-231)

-

Matrigel (optional)

-

This compound formulation for injection

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 25 mg/kg, intraperitoneally) and vehicle control according to the desired schedule.

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = (length x width²)/2).

-

Monitor the body weight and general health of the mice as indicators of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

-

Conclusion

The preliminary studies on this compound have established its significant potential as an anticancer agent. Its unique dual mechanism of inducing DNA damage while inhibiting its repair, coupled with its ability to disrupt microtubule dynamics, makes it a promising candidate for further preclinical and clinical development. The synergistic effects observed with PARP inhibitors and conventional chemotherapeutics like paclitaxel highlight its potential in combination therapies to overcome drug resistance and improve treatment outcomes. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in the fight against cancer.

References

- 1. Strigolactone analogs act as new anti-cancer agents in inhibition of breast cancer in xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Plant Hormones Shut Down DNA Repair in Cancer Cells | Georgetown University Medical Center | Georgetown University [gumc.georgetown.edu]

- 3. Synthetic Plant Hormones Shut Down DNA Repair in Cancer Cells | Lab Manager [labmanager.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. oncotarget.com [oncotarget.com]

- 7. Analogs of the novel phytohormone, strigolactone, trigger apoptosis and synergize with PARP inhibitors by inducing DNA damage and inhibiting DNA repair - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Strigolactone Analogs: Two New Potential Bioactiphores for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A multifaceted assessment of strigolactone GR24 and its derivatives: from anticancer and antidiabetic activities to antioxidant capacity and beyond - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Landscape of MEB55: A Technical Guide for Researchers

For Immediate Release